molecular formula C18H25N3O4 B2426608 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pentylurea CAS No. 877640-94-3

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pentylurea

Cat. No.: B2426608
CAS No.: 877640-94-3
M. Wt: 347.415
InChI Key: GZHIRLSITBVPDV-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pentylurea is a complex organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a pyrrolidinone ring and a pentylurea group

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-2-3-4-7-19-18(23)20-13-10-17(22)21(12-13)14-5-6-15-16(11-14)25-9-8-24-15/h5-6,11,13H,2-4,7-10,12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHIRLSITBVPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxin amine precursor is synthesized via nucleophilic aromatic substitution. In a protocol adapted from, 2,3-dihydro-1,4-benzodioxin-6-ol reacts with ammonia under high-pressure conditions (150°C, 48 hr) in the presence of CuCl₂ (10 mol%), yielding the amine with 78% efficiency.

Key Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 6.72 (d, J = 8.4 Hz, 1H), 6.64 (s, 1H), 6.58 (d, J = 8.4 Hz, 1H), 4.21 (s, 4H), 3.45 (br s, 2H).

Formation of 5-Oxopyrrolidin-3-amine

A modified procedure from employs cyclocondensation of glutaric anhydride with ammonium carbonate. Refluxing in toluene (12 hr) produces 5-oxopyrrolidin-3-amine with 85% yield.

Reaction Conditions :

  • Solvent : Toluene
  • Catalyst : None
  • Temperature : 110°C.

Coupling Benzodioxin Amine to Pyrrolidinone

The final assembly of Intermediate A utilizes a Buchwald-Hartwig amination. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃, the reaction proceeds at 100°C for 24 hr in dioxane, achieving 65% yield.

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:1).

Synthesis of Intermediate B: Pentyl Isocyanate

Phosgenation of Pentylamine

Adapted from, pentylamine reacts with triphosgene (0.33 eq) in dichloromethane at 0°C. After 2 hr, the isocyanate is distilled under reduced pressure (bp 45°C/15 mmHg) with 91% yield.

Safety Note : Strict temperature control (<5°C) prevents oligomerization.

Final Urea Formation

Carbodiimide-Mediated Coupling

Intermediate A (1.0 eq) and pentyl isocyanate (1.2 eq) react in anhydrous THF using HATU (1.5 eq) and DIPEA (3.0 eq) at room temperature for 12 hr. The crude product is purified via recrystallization (ethanol/water) to yield the title compound (72%).

Optimization Data :

Parameter Value
Solvent THF
Coupling Agent HATU
Base DIPEA
Yield 72%

Alternative Route: Direct Aminolysis

In a one-pot method from, Intermediate A reacts with pentyl isocyanate in DMF at 80°C for 6 hr. This approach achieves 68% yield but requires rigorous drying to avoid hydrolysis.

Analytical Characterization

Spectroscopic Confirmation

  • IR (KBr) : 3324 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O urea), 1645 cm⁻¹ (C=O lactam).
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 1.25–1.45 (m, 8H, pentyl CH₂),
    • δ 3.12 (t, J = 6.8 Hz, 2H, NHCH₂),
    • δ 4.20 (s, 4H, benzodioxin OCH₂),
    • δ 6.70–6.85 (m, 3H, aromatic).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows 98.2% purity with tR = 8.7 min.

Comparative Evaluation of Synthetic Routes

Table 1: Yield and Efficiency Across Methods

Method Yield (%) Purity (%) Reaction Time (hr)
Carbodiimide (HATU) 72 98.2 12
Direct Aminolysis 68 95.3 6

The HATU-mediated route offers superior purity, while the direct method provides faster synthesis.

Challenges and Optimization Strategies

Urea Hydrolysis Mitigation

Exposure to moisture leads to hydrolysis of the urea bond. Implementing anhydrous conditions (molecular sieves, N₂ atmosphere) improves yield by 15%.

Lactam Ring Stability

The 5-oxopyrrolidin moiety undergoes epimerization above pH 9. Maintaining neutral conditions (pH 6.5–7.5) during coupling preserves stereochemical integrity.

Industrial Scalability Considerations

Cost-Benefit Analysis

  • HATU Route : High reagent cost ($12/g) limits scalability.
  • Direct Aminolysis : Lower cost ($3/g) but requires specialized drying equipment.

Green Chemistry Alternatives

Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 75% while maintaining 70% yield.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pentylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which 1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-pentylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Biological Activity

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pentylurea is a compound of interest due to its potential biological activities. The compound's structure suggests possible interactions with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure

The chemical structure can be represented as follows:

Molecular Formula : C₁₄H₁₈N₂O₃

SMILES Notation : CCCCC(=O)N(C(=O)N1CC(C2=C(OCC=C2)C=C1)C)C

Biological Activity Overview

The biological activity of the compound has been explored through various studies focusing on its pharmacological properties, including antibacterial, antifungal, and enzyme inhibition effects.

Antibacterial Activity

Studies have shown that derivatives of benzodioxin compounds exhibit significant antibacterial activity. For instance, compounds similar to this compound have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 2–4 µg/mL for some derivatives .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Similar compounds have shown strong inhibitory activity against urease and acetylcholinesterase (AChE). For instance, certain derivatives demonstrated IC50 values as low as 0.63 µM against AChE . This suggests that the compound may possess neuroprotective properties or could be useful in treating conditions like Alzheimer's disease.

Case Studies

Several case studies have explored the biological activity of related compounds. For example:

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial efficacy of benzodioxin derivatives.
    • Findings : Compounds exhibited selective antibacterial activity against pathogenic strains while maintaining low toxicity towards human cells .
  • Enzyme Interaction Study :
    • Objective : To assess the interaction of benzodioxin derivatives with urease.
    • Results : The derivatives showed significant inhibition compared to standard drugs, indicating potential for therapeutic use in conditions where urease plays a role .

The proposed mechanism of action for this compound involves:

  • Binding to Enzymatic Sites : The compound may mimic natural substrates and inhibit enzymatic activity.
  • Interference with Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity, leading to cell lysis.

Data Tables

Compound NameMIC (µg/mL)Target OrganismIC50 (µM)Enzyme Target
Compound A2Salmonella typhi0.63Acetylcholinesterase
Compound B4Bacillus subtilis2.14Urease
Compound C16Escherichia coli>1000N/A

Q & A

Basic Research Questions

Q. What are the key structural motifs influencing the biological activity of this compound, and how can they be experimentally validated?

  • The compound features a pyrrolidin-3-yl urea core and a 2,3-dihydro-1,4-benzodioxin moiety. Modifications to the pyrrolidine ring (e.g., substituents at the 5-oxo position) and benzodioxin aromaticity have been shown to alter binding affinity and metabolic stability in analogous compounds . To validate these effects, researchers should employ structure-activity relationship (SAR) studies using targeted synthetic derivatives, followed by in vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking simulations.

Q. What synthetic methodologies are recommended for producing this compound with high purity?

  • Multi-step organic synthesis is typically required, starting with functionalization of the benzodioxin ring followed by coupling to the pyrrolidinone scaffold. Critical steps include:

  • Ring formation : Use Mitsunobu or Ullmann coupling for benzodioxin synthesis.
  • Urea linkage : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pentylamine and pyrrolidin-3-yl intermediate.
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) is recommended to achieve >95% purity .

Q. How can researchers confirm the compound’s stability under physiological conditions?

  • Conduct accelerated stability studies in simulated biological matrices (e.g., phosphate-buffered saline at pH 7.4, human liver microsomes). Monitor degradation via LC-MS/MS over 24–72 hours. Key parameters:

  • Half-life (t₁/₂) : Calculated using first-order kinetics.
  • Major metabolites : Identified via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What computational strategies can optimize the compound’s pharmacokinetic profile while retaining target engagement?

  • Combine quantum mechanical (QM) calculations for reaction pathway analysis with molecular dynamics (MD) simulations to predict binding modes. For example:

  • Reaction path search : Use density functional theory (DFT) to model substituent effects on the pyrrolidine ring’s electron density .
  • ADME prediction : Apply machine learning tools (e.g., SwissADME) to forecast solubility, permeability, and cytochrome P450 interactions .

Q. How should experimental designs address contradictions in biological activity data across studies?

  • Use a Design of Experiments (DoE) approach to systematically vary parameters (e.g., assay pH, temperature, solvent composition) and identify confounding variables. For instance:

  • Factorial design : Test interactions between buffer composition (e.g., ammonium acetate vs. Tris-HCl) and enzyme concentration .
  • Response surface methodology (RSM) : Optimize assay conditions to minimize variability .

Q. What advanced techniques are suitable for elucidating the compound’s mechanism of action in complex biological systems?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated derivative of the compound to isolate target proteins from cell lysates.
  • Cryo-EM/X-ray crystallography : Resolve the compound’s binding conformation in complex with its target receptor .

Methodological Guidance Tables

Parameter Recommended Method Key Reference
Synthetic purity validationHPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient)
Metabolic stability assayLC-MS/MS with human liver microsomes
Binding affinity measurementSurface plasmon resonance (SPR) or ITC
Computational optimizationDFT-based reaction path search + MD simulations

Key Considerations for Data Interpretation

  • Contradictory bioactivity results : Ensure consistency in assay protocols (e.g., cell line origin, passage number) and validate findings across multiple orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Scalability challenges : Pilot reactions under flow chemistry conditions to improve yield and reproducibility for gram-scale synthesis .

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